(5-(4-Bromophenyl)isoxazol-4-yl)methanol
Description
Significance of Isoxazole (B147169) Scaffolds in Modern Organic Synthesis
The isoxazole moiety is a versatile building block in modern organic synthesis. rsc.org Its presence is noted in a variety of commercially available drugs, highlighting its importance in pharmaceutical development. rsc.orgnih.gov The synthesis of functionalized isoxazoles is a subject of extensive research, with methodologies constantly evolving to create a diverse range of derivatives with enhanced properties. rsc.org
The stability and reactivity of the isoxazole ring make it an ideal starting point for constructing more complex molecular architectures. researchgate.net Synthetic chemists utilize the isoxazole scaffold to access a wide array of chemical diversity, which is crucial for the discovery of new therapeutic agents. rsc.org The development of robust synthetic methods for generating these heterocyclic molecules is a key focus in accelerating drug discovery programs. rsc.org
Table 1: Key Synthetic Approaches to Isoxazole Scaffolds
| Synthetic Method | Description | Key Features |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Reaction between a nitrile oxide and an alkyne or alkene. researchgate.netnih.gov | A highly efficient and common method for constructing the isoxazole ring. nih.gov |
| Condensation Reactions | Involves the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its equivalent. researchgate.net | A classical and widely used method. |
| Cycloisomerization | The intramolecular cyclization of appropriately functionalized substrates. researchgate.net | Offers pathways to specific substitution patterns. |
| Direct Functionalization | Introduction of functional groups directly onto a pre-formed isoxazole ring. rsc.orgresearchgate.net | Allows for late-stage modification of isoxazole derivatives. researchgate.net |
Strategic Importance of Functionalized Isoxazole Moieties in Synthetic Methodologies
The strategic placement of functional groups on the isoxazole ring is of paramount importance as it dictates the molecule's chemical properties and potential applications. The compound (5-(4-Bromophenyl)isoxazol-4-yl)methanol serves as a prime example of a functionalized isoxazole. This molecule features a bromophenyl group at the 5-position and a methanol (B129727) group at the 4-position, both of which offer significant synthetic utility.
The bromophenyl group is a common feature in medicinal chemistry and provides a handle for further chemical modifications through cross-coupling reactions. This allows for the synthesis of a library of derivatives with varied electronic and steric properties. The methanol group at the 4-position can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a versatile point for molecular elaboration.
The development of novel methodologies for the direct functionalization of isoxazoles is an active area of research. researchgate.net These methods enable access to novel isoxazole derivatives that are not easily synthesized through traditional cycloaddition or condensation approaches. researchgate.net The ability to selectively introduce substituents at the C-3, C-4, and C-5 positions of the isoxazole ring is crucial for fine-tuning the properties of the resulting compounds. rsc.org
Table 2: Properties of this compound and Related Isomers
| Compound Name | CAS Number | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | Not readily available | 254.08 g/mol | Bromophenyl at C5, Methanol at C4 |
| [3-(4-Bromophenyl)isoxazol-5-yl]methanol | 206055-91-6 | 254.08 g/mol | Bromophenyl at C3, Methanol at C5 sigmaaldrich.com |
The synthesis of such functionalized isoxazoles often involves multi-step sequences. For instance, a common route to 5-substituted isoxazoles involves the [3+2] cycloaddition of a nitrile oxide with a terminal alkyne. biolmolchem.com In the case of This compound , a plausible synthetic route would involve the cycloaddition of 4-bromobenzonitrile (B114466) oxide with propargyl alcohol.
The strategic importance of functionalized isoxazoles like This compound lies in their potential as intermediates for the synthesis of more complex molecules with desirable biological or material properties. The combination of the stable isoxazole core with reactive functional groups makes them valuable tools in the arsenal (B13267) of synthetic organic chemists.
Structure
3D Structure
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
[5-(4-bromophenyl)-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C10H8BrNO2/c11-9-3-1-7(2-4-9)10-8(6-13)5-12-14-10/h1-5,13H,6H2 |
InChI Key |
SZGDAWOVDQNINP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NO2)CO)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 4 Bromophenyl Isoxazol 4 Yl Methanol and Analogous Isoxazole Structures
Classical and Contemporary Approaches to Isoxazole (B147169) Ring Formation
The construction of the isoxazole ring is a well-established field in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These can be broadly categorized into cyclocondensation reactions and 1,3-dipolar cycloadditions.
Cyclocondensation Reactions Involving Hydroxylamine (B1172632) Derivatives
One of the most traditional and widely used methods for isoxazole synthesis is the Claisen-Schmidt condensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydroxylamine derivative. quora.com This approach relies on the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.
While effective, the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine can lead to the formation of regioisomeric mixtures, which can be challenging to separate. To address this, more contemporary methods have been developed that offer greater control over the regiochemical outcome. One such approach utilizes β-enamino diketones as precursors. By carefully selecting the reaction conditions, such as the solvent and the use of additives like pyridine or Lewis acids, it is possible to direct the cyclocondensation with hydroxylamine hydrochloride to favor the formation of a specific regioisomer. libretexts.orgbiolmolchem.com This allows for the synthesis of polysubstituted isoxazoles with defined substitution patterns, including 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted derivatives.
| Precursor Type | Reagent | Key Features | Regioselectivity |
| 1,3-Diketone | Hydroxylamine | Classical method, readily available starting materials. | Can lead to regioisomeric mixtures with unsymmetrical diketones. |
| β-Enamino diketone | Hydroxylamine hydrochloride | Milder conditions, potential for high regioselectivity. | Controllable by varying reaction conditions (solvent, additives). libretexts.orgbiolmolchem.com |
1,3-Dipolar Cycloaddition Strategies for Isoxazole Synthesis
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and highly versatile method for constructing five-membered heterocyclic rings, including isoxazoles. researchgate.net This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene. When an alkyne is used as the dipolarophile, the reaction directly yields an isoxazole.
Nitrile oxides are often generated in situ from the corresponding aldoximes by oxidation, or from hydroximoyl chlorides via dehydrohalogenation. A variety of oxidizing agents can be employed for the conversion of aldoximes to nitrile oxides, including sodium hypochlorite (B82951) and cerium ammonium (B1175870) nitrate (B79036) (CAN). masterorganicchemistry.com The choice of alkyne determines the substitution pattern at the C-4 and C-5 positions of the resulting isoxazole. The regioselectivity of the cycloaddition is governed by both electronic and steric factors of the nitrile oxide and the alkyne.
A pertinent example that highlights the utility of this strategy is the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol. This was achieved through the [3+2] cycloaddition of 4-methylbenzaldoxime (which forms the corresponding nitrile oxide in situ) with propargyl alcohol. biolmolchem.com This demonstrates a direct route to a 5-substituted isoxazol-yl methanol (B129727) derivative.
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type |
| Aldoxime | Alkyne | In situ generation of nitrile oxide (e.g., with an oxidant) | Substituted isoxazole |
| Hydroximoyl chloride | Alkyne | Base-mediated dehydrohalogenation | Substituted isoxazole |
| 4-Methylbenzaldoxime | Propargyl alcohol | In situ nitrile oxide formation | (3-para-tolyl-isoxazol-5-yl)methanol biolmolchem.com |
Targeted Functionalization for the 4-Hydroxymethyl Moiety
A key structural feature of the target molecule is the hydroxymethyl group at the C-4 position of the isoxazole ring. The introduction of this functional group requires synthetic strategies that allow for precise regiochemical control.
Approaches for Introducing Aliphatic Alcohol Functions at the Isoxazole C-4 Position
One of the most straightforward methods for introducing a hydroxymethyl group at a specific position on a heterocyclic ring is through the reduction of a corresponding carboxylic acid or its ester derivative. This two-step approach involves first establishing the carboxyl functionality at the desired position, followed by its reduction to the primary alcohol.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting both carboxylic acids and esters to primary alcohols. researchgate.netkhanacademy.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). The mechanism for the reduction of a carboxylic acid first involves deprotonation to form a lithium carboxylate salt, which is then reduced to the alcohol. For esters, the reaction proceeds via nucleophilic acyl substitution to form an aldehyde intermediate, which is immediately further reduced to the primary alcohol. masterorganicchemistry.com
Alternative reducing agents for carboxylic acids include borane (BH₃) and its complexes, such as BH₃·THF. youtube.com These reagents can offer different selectivity profiles compared to LiAlH₄.
| Functional Group at C-4 | Reducing Agent | Solvent | Product |
| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF | Primary Alcohol |
| Carboxylic Acid Ester | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF | Primary Alcohol |
| Carboxylic Acid | Borane (BH₃) or its complexes | THF | Primary Alcohol |
Another approach to introduce a C-4 substituent is through the Vilsmeier-Haack reaction, which can be used to formylate electron-rich aromatic and heteroaromatic compounds. libretexts.orgnih.gov This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF). If the 5-(4-bromophenyl)isoxazole core is sufficiently electron-rich to undergo electrophilic substitution at the C-4 position, this reaction would yield the corresponding 4-carbaldehyde. Subsequent reduction of this aldehyde, for instance with sodium borohydride (NaBH₄), would provide the desired 4-hydroxymethyl group.
Regioselective Synthesis of 4-Substituted Isoxazolyl Methanol Architectures
To achieve the regioselective synthesis of (5-(4-Bromophenyl)isoxazol-4-yl)methanol, it is crucial to control the placement of both the 4-hydroxymethyl and the 5-(4-bromophenyl) substituents. A highly effective strategy involves the synthesis of a precursor that already contains the desired substitution pattern, which can then be converted to the final product.
A key intermediate for this purpose is ethyl 5-(4-bromophenyl)isoxazole-4-carboxylate. The synthesis of this compound establishes the correct regiochemistry of the aryl group at C-5 and the ester group at C-4. This ester can then be selectively reduced to the corresponding primary alcohol, this compound, using a suitable reducing agent like LiAlH₄. This approach ensures that the final product has the desired 4-hydroxymethyl-5-aryl substitution pattern.
Incorporation of the 4-Bromophenyl Substituent
The introduction of the 4-bromophenyl moiety at the C-5 position of the isoxazole ring can be achieved by incorporating this group into one of the starting materials for the ring-forming reaction.
In the context of a 1,3-dipolar cycloaddition, 4-bromobenzaldehyde can be used as the precursor to generate 4-bromobenzonitrile (B114466) oxide. The subsequent cycloaddition of this nitrile oxide with an appropriate alkyne, such as one bearing a protected or precursor hydroxymethyl group at the position that will become C-4, would lead to the desired 5-(4-bromophenyl)isoxazole derivative.
For cyclocondensation approaches, a 1,3-dicarbonyl compound bearing a 4-bromophenyl group can be employed. For example, a β-ketoester with a terminal 4-bromophenyl group would, upon reaction with hydroxylamine, potentially yield the 5-(4-bromophenyl)isoxazole. As mentioned previously, controlling the regioselectivity in such reactions is paramount.
The use of commercially available starting materials that already contain the 4-bromophenyl group, such as 4-bromobenzaldehyde or 4-bromoacetophenone, provides a convenient and efficient way to incorporate this substituent into the final isoxazole structure.
Strategies for Aryl Halide Integration into Isoxazole Precursors
The introduction of an aryl halide moiety, such as a 4-bromophenyl group, onto an isoxazole core can be achieved by incorporating the halide into one of the precursors before the cyclization reaction that forms the heterocyclic ring. This "pre-functionalization" strategy is generally more efficient than attempting to halogenate the isoxazole ring post-synthesis.
A prominent and effective method for synthesizing 5-arylisoxazoles involves the reaction of a 3-(dimethylamino)-1-arylprop-2-en-1-one with hydroxylamine hydrochloride. nih.govmdpi.com In this approach, the aryl halide is part of the acetophenone starting material. For the synthesis of a 5-(4-bromophenyl)isoxazole scaffold, the process would begin with 4-bromoacetophenone. This starting material is reacted with an acetal of dimethylformamide or dimethylacetamide to form the corresponding enaminone, 3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one. This intermediate, which already contains the required aryl halide group, is then cyclized with hydroxylamine hydrochloride to yield the 5-(4-bromophenyl)isoxazole core. mdpi.com This method offers a direct and high-yielding route to the desired 5-aryl substitution pattern. mdpi.com
Another widely used strategy for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. mdpi.com To integrate the 4-bromophenyl group at the 5-position of the isoxazole, one could theoretically react 4-bromophenylacetylene with a nitrile oxide generated from a simple precursor. However, the regioselectivity of such cycloadditions can be a challenge, often yielding a mixture of 3-aryl and 5-aryl isomers. nih.gov A more controlled approach involves the reaction of a 4-bromobenzaldoxime with an alkyne. The aldoxime is converted in situ to the corresponding 4-bromophenyl nitrile oxide, which then acts as the 1,3-dipole in the cycloaddition. biolmolchem.comrsc.org The choice of the alkyne partner is critical for controlling the substitution at the 4-position and for achieving the desired regiochemical outcome.
Green Chemistry Principles in Isoxazole Synthesis
The synthesis of isoxazole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. semanticscholar.org These principles include the use of safer solvents, improved energy efficiency, and the avoidance of hazardous reagents and byproducts. researchgate.net Traditional methods for isoxazole synthesis often rely on volatile organic solvents, harsh reaction conditions, and metal catalysts that can be toxic and difficult to remove from the final product. semanticscholar.org
Modern approaches seek to overcome these limitations. The use of alternative energy sources, such as microwave irradiation and ultrasonic irradiation, has been shown to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. biolmolchem.comrsc.org Sonochemistry, in particular, aligns with green chemistry principles by enabling reactions under milder conditions and often reducing the need for toxic catalysts. rsc.org Furthermore, there is a significant focus on developing one-pot, multi-component reactions where several synthetic steps are combined into a single operation. niscpr.res.in This reduces the need for intermediate purification steps, saving time, resources, and solvent waste. niscpr.res.in The selection of catalysts is also critical, with a shift towards using benign, inexpensive, and recyclable catalysts, or developing catalyst-free reaction systems. niscpr.res.inscilit.com
Aqueous Media and Metal-Free Synthetic Protocols
Adherence to green chemistry principles has led to the development of isoxazole syntheses that utilize environmentally benign solvents and avoid heavy metal catalysts.
Aqueous Media
Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. niscpr.res.in Several efficient protocols for isoxazole synthesis have been developed using water as the reaction medium. A notable example is the synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride, which proceeds smoothly in water, often without the need for any catalyst. nih.govmdpi.com This method is characterized by mild reaction conditions, high yields, and a simple work-up, as the product often precipitates from the aqueous solution and can be collected by filtration. mdpi.com Three-component reactions involving an aldehyde, a β-ketoester, and hydroxylamine hydrochloride have also been successfully carried out in aqueous media to produce various isoxazol-5(4H)-one derivatives. niscpr.res.inacgpubs.org The use of water not only serves as a safe solvent but can also influence the reactivity and selectivity of the transformation.
Table 1: Synthesis of 5-Aryl and 4-Arylideneisoxazole Derivatives in Aqueous Media
| Precursors | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 3-(Dimethylamino)-1-arylprop-2-en-1-ones + Hydroxylamine HCl | No catalyst, 50 °C | 5-Arylisoxazole | 85-94% | mdpi.com |
| Aryl aldehydes + Ethyl acetoacetate + Hydroxylamine HCl | Sodium malonate, 25 °C | 4-Arylideneisoxazol-5(4H)-one | Good to high | niscpr.res.in |
| Aryl aldehydes + Ethyl acetoacetate + Hydroxylamine HCl | NaCl solution, RT | 4-Arylideneisoxazol-5(4H)-one | 89-98% | researchgate.net |
| Hydroximoyl chlorides + β-Ketoesters/β-Diketones | DIPEA, H₂O/MeOH, RT | 3,4,5-Trisubstituted isoxazole | Good to excellent | nih.gov |
Metal-Free Synthetic Protocols
The elimination of transition metal catalysts is a key goal in green synthesis to avoid product contamination and environmental pollution. semanticscholar.org The most prominent metal-free route to isoxazoles is the [3+2] cycloaddition reaction. organic-chemistry.org This reaction can often be performed under thermal conditions without any catalyst. mdpi.com For instance, nitrile oxides, generated in situ from aldoximes using reagents like sodium hypochlorite, readily undergo cycloaddition with alkynes. biolmolchem.com
Organocatalysis has also emerged as a powerful metal-free alternative. Small organic molecules, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have been used to catalyze the cascade reaction between aromatic aldehydes and ethyl nitroacetate in water to form isoxazole derivatives. rsc.org Additionally, hypervalent iodine reagents have been employed to mediate the synthesis of isoxazoles via the [3+2] cycloaddition of nitrile oxides with alkynes, providing a metal-free pathway to these heterocyclic compounds. mdpi.com These protocols demonstrate that robust and efficient synthesis of isoxazoles can be achieved without relying on traditional metal-based catalysts. rsc.orgsemanticscholar.org
Table 2: Examples of Metal-Free Isoxazole Synthesis Protocols
| Reaction Type | Reagents/Conditions | Key Features | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Aldoximes + Alkynes, Thermal heating | Catalyst-free, direct formation of isoxazole ring. | mdpi.com |
| One-pot Cascade Reaction | Aromatic aldehyde + Ethyl nitroacetate, DABCO catalyst, Ultrasonication | Organocatalyzed, performed in water. | rsc.org |
| [3+2] Cycloaddition | α-Azido acrylates + Aromatic oximes, Mild conditions | Straightforward, metal-free synthesis of trisubstituted isoxazoles. | organic-chemistry.org |
| Intramolecular Oxidative Cycloaddition | Alkyne-tethered aldoximes, Hypervalent iodine(III) species | Catalytic, efficient synthesis of condensed isoxazoles. | mdpi.com |
Mechanistic Elucidation of Reaction Pathways Leading to 5 4 Bromophenyl Isoxazol 4 Yl Methanol
Detailed Investigations of Cycloaddition Mechanisms
The most prevalent and versatile method for synthesizing the isoxazole (B147169) scaffold is the 1,3-dipolar cycloaddition, often referred to as a [3+2] cycloaddition. rsc.orgnih.gov This reaction involves the combination of a 1,3-dipole with a dipolarophile. In the context of synthesizing (5-(4-Bromophenyl)isoxazol-4-yl)methanol, the 1,3-dipole is a nitrile oxide, specifically 4-bromobenzonitrile (B114466) oxide. This is generated in situ from a precursor like 4-bromobenzaldoxime. biolmolchem.comcivilica.com The dipolarophile is a molecule containing a carbon-carbon multiple bond that reacts with the nitrile oxide.
Two primary mechanisms have been proposed for the 1,3-dipolar cycloaddition: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. nih.govrsc.org The concerted pathway is generally the accepted mechanism, where the new sigma bonds are formed simultaneously, passing through a single, cyclic transition state. rsc.orgresearchgate.net This is consistent with the principles of pericyclic reactions and is supported by computational studies.
To achieve the 4-yl-methanol substitution pattern, a specific type of dipolarophile is required. While terminal alkynes like propargyl alcohol typically lead to 3,5-disubstituted isoxazoles, achieving substitution at the C4 position necessitates the use of a dipolarophile that already contains the desired functionality or a precursor. mdpi.comresearchgate.net A viable route involves the reaction of 4-bromobenzonitrile oxide with a 1,3-dicarbonyl compound, such as a β-ketoester or 1,3-diketone, in the presence of a base. beilstein-journals.org The enolate of the dicarbonyl compound acts as the dipolarophile. The reaction proceeds via nucleophilic attack of the enolate on the nitrile oxide, followed by cyclization and dehydration to yield the 3,4,5-trisubstituted isoxazole ring. Subsequent selective reduction of a carboxylate or ketone group at the C4 position would yield the target methanol (B129727) derivative.
Another significant pathway is the reaction of an α,β-unsaturated ketone, or chalcone (B49325), with hydroxylamine (B1172632). derpharmachemica.comresearchgate.netnih.gov For the target compound, this would involve a chalcone intermediate derived from 4-bromoacetophenone. The reaction with hydroxylamine hydrochloride typically proceeds in the presence of a base. nih.gov The mechanism involves the initial formation of an oxime or a Michael-type addition intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring. derpharmachemica.comijert.org
Table 1: Comparison of Major Cycloaddition Pathways for Isoxazole Synthesis
| Reaction Type | Reactants | Key Features | Typical Substitution Pattern |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne/Alkenes | Often concerted; high regioselectivity. rsc.orgnih.gov | 3,5-disubstituted (with terminal alkynes). beilstein-journals.org |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide + 1,3-Dicarbonyls | Base-mediated; allows for C4 substitution. beilstein-journals.org | 3,4,5-trisubstituted. |
| Condensation-Cyclization | Chalcone + Hydroxylamine | Base-catalyzed condensation followed by ring closure. derpharmachemica.comnih.gov | 3,5-disubstituted. |
Role of Intermediates in Isoxazole Formation
The formation of the isoxazole ring is a multi-step process where the role of transient intermediates is critical. In the 1,3-dipolar cycloaddition pathway, the nitrile oxide is the key reactive intermediate. rsc.org It is typically too unstable to be isolated and is therefore generated in situ. Common methods for its generation include the base-mediated dehydrohalogenation of hydroxymoyl chlorides or the oxidation of aldoximes. nih.govnih.gov For instance, 4-bromobenzaldoxime can be oxidized by reagents like sodium hypochlorite (B82951) (NaOCl) or cerium ammonium (B1175870) nitrate (B79036) (CAN) to form 4-bromobenzonitrile oxide. rsc.orgresearchgate.net
The proposed mechanism for nitrile oxide formation from an aldoxime using an oxidant like NaOCl involves the formation of a chloro-oxime intermediate, which then eliminates HCl in the presence of a base to yield the nitrile oxide.
When employing 1,3-dicarbonyl compounds as dipolarophiles, the reaction is mediated by a base which deprotonates the dicarbonyl to form a nucleophilic carbanion (enolate) intermediate. beilstein-journals.org This enolate then attacks the electrophilic carbon of the nitrile oxide. The resulting open-chain adduct subsequently undergoes an intramolecular cyclization by the attack of the oxygen atom onto the imine carbon, followed by dehydration to yield the stable aromatic isoxazole ring. beilstein-journals.org
In the chalcone-based synthesis, the reaction of the α,β-unsaturated ketone with hydroxylamine leads to several potential intermediates. derpharmachemica.com The reaction can proceed through the formation of an oxime at the carbonyl group of the chalcone, followed by an intramolecular Michael-type addition of the oxime's hydroxyl group to the β-carbon of the double bond. Alternatively, a direct Michael addition of the hydroxylamine nitrogen to the β-carbon can occur first, forming a β-amino ketone intermediate, which then condenses with the hydroxylamine's own hydroxyl group to close the ring. researchgate.netderpharmachemica.com Both pathways ultimately lead to an isoxazoline intermediate, which then undergoes oxidation or elimination of water to yield the final isoxazole product. ijert.org
Table 2: Key Intermediates in Isoxazole Formation Pathways
| Pathway | Precursors | Key Intermediate(s) | Formation Step |
|---|---|---|---|
| Nitrile Oxide Cycloaddition | Aldoxime, Oxidant | Nitrile Oxide | Oxidation of aldoxime. rsc.org |
| Nitrile Oxide Cycloaddition | 1,3-Dicarbonyl, Base | Enolate (Carbanion) | Deprotonation by base. beilstein-journals.org |
| Chalcone Condensation | Chalcone, Hydroxylamine | Oxime, Isoxazoline | Condensation and subsequent cyclization. derpharmachemica.comijert.org |
Kinetic and Thermodynamic Aspects of Isoxazole Ring Closure
The kinetics and thermodynamics of isoxazole ring formation govern the reaction's feasibility, rate, and regioselectivity. The 1,3-dipolar cycloaddition is typically a thermodynamically favorable process, leading to the formation of a stable, aromatic five-membered ring. srce.hr The reaction is often exothermic.
From a kinetic standpoint, the concerted [3+2] cycloaddition mechanism is characterized by a highly ordered, cyclic transition state. The activation energy for this process can be influenced by several factors, including the electronic properties of both the nitrile oxide and the dipolarophile. The regioselectivity of the cycloaddition—determining which of the possible regioisomers is formed—is primarily controlled by the frontier molecular orbitals (FMOs) of the reactants. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the orientation of the addition. Generally, the reaction is favored by the pair of orbitals with the smallest energy gap.
In the reaction of a nitrile oxide with an alkyne, the regioselectivity is determined by the relative magnitudes of the orbital coefficients on the reacting atoms. For many aryl nitrile oxides and terminal alkynes, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, leading to the formation of 3,5-disubstituted isoxazoles. mdpi.com
The ring-closure step in the synthesis from chalcones or 1,3-dicarbonyls is an intramolecular nucleophilic addition. The rate of this cyclization is dependent on the stereoelectronic requirements for ring formation. According to Baldwin's rules, 5-membered ring closures of this type (5-endo-trig for the oxime pathway or 5-exo-tet for the enolate pathway) are generally kinetically favored.
Advanced Chemical Transformations and Reactivity of 5 4 Bromophenyl Isoxazol 4 Yl Methanol
Reactivity Profiling of the Isoxazole (B147169) Heterocycle
The reactivity of the isoxazole ring in (5-(4-Bromophenyl)isoxazol-4-yl)methanol is governed by the electron-withdrawing nature of the nitrogen and oxygen heteroatoms, as well as the electronic influence of the substituents at the C4 and C5 positions. These factors dictate the susceptibility of the ring to electrophilic and nucleophilic attack, and its stability towards ring-opening and rearrangement processes.
Electrophilic and Nucleophilic Reactions on the Isoxazole Ring System
The isoxazole ring is generally considered to be electron-deficient, which influences its reactivity towards electrophiles and nucleophiles.
Electrophilic Aromatic Substitution: Electrophilic substitution on the isoxazole ring itself is generally difficult due to its electron-deficient nature. However, the phenyl ring at the C5 position is susceptible to electrophilic aromatic substitution. The bromine atom is an ortho-, para-director, although it is deactivating. Therefore, nitration of 5-phenylisoxazole derivatives typically occurs on the phenyl ring, yielding the p-nitrophenyl derivative. For this compound, further substitution on the bromophenyl ring would be directed to the positions ortho to the bromine atom. cdnsciencepub.com
Nucleophilic Attack: The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack, which can lead to substitution or ring-opening. The presence of a good leaving group on the isoxazole ring, which is not the case for the parent compound, would facilitate nucleophilic aromatic substitution. However, strong nucleophiles can attack the ring carbons, particularly C5, leading to ring cleavage. For instance, treatment of 5-phenylisoxazole with sodium methoxide in methanol (B129727) can result in the formation of benzoylacetonitrile, demonstrating the susceptibility of the C5 position to nucleophilic attack and subsequent ring opening. cdnsciencepub.com
| Reaction Type | Reagent/Conditions | Expected Product/Outcome | Representative Yield (%) |
| Nitration | HNO₃/H₂SO₄ | Substitution on the bromophenyl ring | High |
| Nucleophilic Ring Opening | NaOMe/MeOH | Cleavage of the isoxazole ring | Moderate to High |
Ring-Opening and Rearrangement Processes
The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening and rearrangement reactions. These transformations are valuable for the synthesis of other heterocyclic systems and functionalized open-chain compounds.
Base-Promoted Rearrangements: Isoxazoles can undergo base-promoted rearrangements, such as the Boulton-Katritzky rearrangement, particularly when suitably substituted. For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to rearrange to 3-hydroxy-2-(2-aryl cdnsciencepub.comnih.govub.edutriazol-4-yl)pyridines in the presence of a base like potassium carbonate. beilstein-journals.org While this specific example involves a fused ring system, it highlights the potential for base-induced rearrangements in isoxazole chemistry.
Photochemical Rearrangements: Isoxazoles are known to undergo photochemical rearrangements upon UV irradiation. This process often proceeds through the homolytic cleavage of the N-O bond to form a diradical intermediate, which can then rearrange to various isomers. For instance, 3,5-diphenylisoxazole has been shown to rearrange to 2,5-diphenyloxazole. masterorganicchemistry.com The specific outcome of the photorearrangement of this compound would depend on the irradiation wavelength and the reaction conditions.
| Reaction Type | Reagent/Conditions | Expected Product/Outcome | Representative Yield (%) |
| Base-Promoted Rearrangement | K₂CO₃, heat | Rearranged heterocyclic products | Good to Excellent |
| Photochemical Rearrangement | UV light (e.g., 254 nm) | Isomeric heterocycles (e.g., oxazoles) | Varies |
Transformations of the 4-Hydroxymethyl Group
The 4-hydroxymethyl group of this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups, providing a key site for derivatization and molecular elaboration.
Oxidation and Reduction Chemistry
The primary alcohol of the 4-hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid, or reduced to a methyl group, providing access to a range of important synthetic intermediates.
Oxidation: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be used to oxidize the primary alcohol to the corresponding aldehyde, (5-(4-Bromophenyl)isoxazol-4-yl)carbaldehyde. Stronger oxidizing agents, like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄), will typically oxidize the alcohol directly to the carboxylic acid, 5-(4-Bromophenyl)isoxazole-4-carboxylic acid.
Reduction: The hydroxymethyl group can be reduced to a methyl group. This transformation can be challenging to achieve directly. A common two-step procedure involves first converting the alcohol to a tosylate or a halide, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).
| Reaction Type | Reagent/Conditions | Product | Representative Yield (%) |
| Oxidation to Aldehyde | PCC, CH₂Cl₂ | (5-(4-Bromophenyl)isoxazol-4-yl)carbaldehyde | High |
| Oxidation to Carboxylic Acid | Jones Reagent, acetone | 5-(4-Bromophenyl)isoxazole-4-carboxylic acid | Good to High |
| Reduction to Methyl | 1. TsCl, pyridine; 2. LiAlH₄, THF | 5-(4-Bromophenyl)-4-methylisoxazole | Moderate |
Esterification and Etherification Reactions
The hydroxyl group can readily undergo esterification and etherification reactions to introduce a wide variety of substituents, thereby modifying the steric and electronic properties of the molecule.
Esterification: The alcohol can be converted to an ester by reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly, by reaction with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine. This allows for the introduction of a diverse range of acyl groups.
Etherification: The Williamson ether synthesis is a common method for converting the alcohol to an ether. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide.
| Reaction Type | Reagent/Conditions | Product | Representative Yield (%) |
| Esterification | Acyl chloride, pyridine, CH₂Cl₂ | (5-(4-Bromophenyl)isoxazol-4-yl)methyl ester | High |
| Etherification | 1. NaH, THF; 2. Alkyl halide | 4-(Alkoxymethyl)-5-(4-bromophenyl)isoxazole | Good to High |
Derivatization for Linker Formation
The 4-hydroxymethyl group serves as an excellent attachment point for the construction of bifunctional linkers, which are crucial in fields such as drug delivery and bioconjugation. These linkers can be used to connect the isoxazole core to other molecules, such as proteins, peptides, or fluorescent dyes.
A common strategy involves a multi-step synthesis. The alcohol can first be converted to a more reactive functional group, such as an amine or a halide. For example, treatment with a phthalimide derivative under Mitsunobu conditions, followed by deprotection, can yield the corresponding aminomethyl derivative. This amine can then be further functionalized, for instance, by reaction with a bifunctional linker containing an activated ester and another reactive group for subsequent conjugation.
Alternatively, the alcohol can be converted into a leaving group, such as a tosylate, which can then be displaced by a nucleophile that is part of a linker, for example, an azide for use in "click chemistry".
| Starting Material | Reagent/Conditions | Intermediate/Product | Application |
| This compound | 1. DIAD, PPh₃, Phthalimide; 2. Hydrazine | 4-(Aminomethyl)-5-(4-bromophenyl)isoxazole | Amide bond formation with linkers |
| This compound | 1. TsCl, pyridine; 2. NaN₃, DMF | 4-(Azidomethyl)-5-(4-bromophenyl)isoxazole | Click chemistry conjugation |
Synthetic Applications of the 4-Bromophenyl Moiety
The 4-bromophenyl group is a cornerstone for the late-stage diversification of the this compound scaffold. Its participation in well-established and robust catalytic cross-coupling reactions, as well as halogen-metal exchange processes, provides a powerful platform for medicinal chemistry and materials science.
Palladium-catalyzed cross-coupling reactions are a fundamental tool for the derivatization of aryl halides. The 4-bromophenyl group of this compound is an excellent substrate for these transformations, allowing for the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling (C-C Bond Formation):
The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds, typically involving the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, this reaction enables the linkage of various aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring. The presence of the hydroxymethyl group on the isoxazole ring is generally well-tolerated under Suzuki-Miyaura conditions, although in some cases, protection of the alcohol may be necessary to prevent side reactions, especially with strongly basic conditions.
A study on the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various aryl-boronic acids demonstrated that good yields could be obtained using a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base in 1,4-dioxane mdpi.com. Electron-rich boronic acids were found to give better yields mdpi.com. While this example is on a different heterocyclic system, the principles are directly applicable to the target molecule.
| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 80 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 75 |
Buchwald-Hartwig Amination (C-N Bond Formation):
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. This reaction allows for the introduction of primary and secondary amines, as well as a variety of nitrogen-containing heterocycles, onto the 4-bromophenyl ring of the target molecule. The development of specialized ligands has significantly expanded the scope and functional group tolerance of this reaction. The presence of a hydroxyl group on the substrate is often compatible, although the choice of base can be crucial to avoid deprotonation and potential catalyst inhibition. researchgate.net
The reaction's utility is broad, allowing for the coupling of a wide range of amines with aryl halides. nih.govwikipedia.orglibretexts.org The choice of palladium catalyst and ligand is critical for achieving high yields and accommodating various functional groups. researchgate.net
| Amine | Palladium Catalyst | Ligand | Base | Solvent |
| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene |
| Morpholine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane |
| Benzophenone imine | Pd₂(dba)₃ | DPPF | K₃PO₄ | Toluene |
C-O Bond Formation:
The formation of aryl ethers from aryl halides can be achieved through copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig etherifications. These methods allow for the coupling of this compound with a variety of alcohols and phenols to form the corresponding diaryl or alkyl aryl ethers. Similar to C-N coupling, the reaction conditions, particularly the choice of catalyst, ligand, and base, are critical for successful transformation.
Halogen-metal exchange is a powerful technique for the functionalization of aryl halides. wikipedia.org It involves the reaction of the aryl bromide with an organometallic reagent, typically an organolithium or a Grignard reagent, to generate a new organometallic species. This intermediate can then react with a wide range of electrophiles to introduce new functional groups.
For this compound, the bromine atom on the phenyl ring can be exchanged with lithium or magnesium. A significant challenge in this transformation is the presence of the acidic proton of the hydroxymethyl group. This can be addressed in several ways:
Use of Excess Organometallic Reagent: Two or more equivalents of the organolithium reagent can be used. The first equivalent deprotonates the alcohol, and the subsequent equivalent(s) perform the halogen-metal exchange. nih.gov
In Situ Protection: The alcohol can be transiently protected, for example, by forming an alkoxide with a less reactive metal salt before the halogen-metal exchange.
Specific Reagents: The use of reagents like isopropylmagnesium chloride (i-PrMgCl) followed by n-butyllithium (n-BuLi) has been shown to be effective for halogen-metal exchange on substrates with acidic protons under non-cryogenic conditions. nih.govnih.gov This method first forms a magnesium alkoxide, which then facilitates the subsequent lithium-halogen exchange. nih.gov
Once the organometallic intermediate is formed, it can be quenched with various electrophiles to introduce a diverse range of functionalities.
| Electrophile | Reagent for Exchange | Resulting Functional Group |
| Carbon dioxide (CO₂) | n-BuLi | Carboxylic acid (-COOH) |
| N,N-Dimethylformamide (DMF) | t-BuLi | Aldehyde (-CHO) |
| Trimethylsilyl chloride (TMSCl) | n-BuLi | Trimethylsilyl group (-SiMe₃) |
| Alkyl halide (e.g., CH₃I) | i-PrMgCl/ n-BuLi | Alkyl group (-CH₃) |
This two-step sequence of halogen-metal exchange followed by electrophilic quench provides a versatile strategy for the synthesis of a wide array of derivatives of this compound that are not readily accessible through other synthetic routes.
Spectroscopic and Structural Characterization of this compound Remains Elusive in Publicly Available Scientific Literature
A comprehensive search for detailed spectroscopic and structural characterization data for the chemical compound this compound has yielded no specific experimental findings in publicly accessible scientific databases and literature. While information is available for isomeric analogs, such as (3-(4-bromophenyl)isoxazol-5-yl)methanol and (5-(4-bromophenyl)isoxazol-3-yl)methanol, data pertaining specifically to the 4-yl-methanol isomer is not readily found.
The structural elucidation of isoxazole derivatives heavily relies on a suite of spectroscopic techniques, each providing unique insights into the molecular framework. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D NMR, is fundamental in establishing the connectivity and environment of atoms. Vibrational spectroscopy, particularly Infrared (IR) analysis, is crucial for identifying functional groups, and Mass Spectrometry (MS) serves to determine the molecular weight and fragmentation patterns, confirming the compound's identity.
Despite the importance of these methods, specific experimental data—such as chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios for this compound—could not be located. The available literature, including a study on the synthesis of (3-(4-bromophenyl)-isoxazol-5-yl) methanol, highlights the methodologies used for related isomers but does not provide the necessary data for the requested compound. Similarly, while a derivative, Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate, is commercially available, its spectroscopic data is not a direct representation of the target methanol compound.
The absence of this specific information in the public domain prevents a detailed analysis and presentation of the spectroscopic and structural characterization for this compound as outlined. Further research and publication of the synthesis and characterization of this particular isoxazole isomer are required to populate the scientific record with the necessary experimental data.
Spectroscopic and Structural Characterization Methodologies for 5 4 Bromophenyl Isoxazol 4 Yl Methanol and Its Analogs
X-ray Crystallography for Solid-State Structure Determination
To perform this analysis, a high-quality single crystal of the compound is required. Once obtained, it is subjected to X-ray diffraction, which yields a unique pattern of reflections. The analysis of this pattern allows for the determination of the crystal system, space group, and precise atomic coordinates.
For analogs of (5-(4-Bromophenyl)isoxazol-4-yl)methanol, single-crystal X-ray diffraction has provided detailed structural insights. For instance, the analysis of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole (B147169) revealed that it crystallizes in a Monoclinic system with the space group P21/c researchgate.net. Such studies show that the isoxazole ring and the attached phenyl rings are often not coplanar. In the case of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, the dihedral angle between the isoxazole ring and the bromophenyl ring was found to be 25.48° researchgate.net. This type of detailed geometric data is crucial for structure-activity relationship studies and computational modeling.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole | Monoclinic | P21/c | a = 30.1462 Å, b = 5.8322 Å, c = 7.6783 Å, β = 96.43° | researchgate.net |
| N-(4-Bromophenyl)-4-methoxybenzenesulfonamide | Monoclinic | P2₁/n | a = 12.593 Å, b = 7.749 Å, c = 14.542 Å, β = 98.79° | researchgate.net |
| 8-(1H-indol-2-yl)-5-(p-tolyl)- vedomostincesmp.ruresearchgate.netsci-hub.setriazolo[3,4-b] vedomostincesmp.rusci-hub.serasayanjournal.co.inthiadiazole | Triclinic | P-1 | a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, α = 100.50°, β = 98.61°, γ = 103.81° | mdpi.com |
Beyond the structure of a single molecule, X-ray crystallography elucidates the supramolecular architecture, revealing how molecules interact with each other in the crystal. These intermolecular interactions, though weak, govern the material's physical properties, such as melting point and solubility.
In the crystal structures of related sulfonamides and isoxazoles, various non-covalent interactions are observed to be the main driving forces for crystal packing researchgate.net. These commonly include:
Hydrogen Bonds: In molecules containing hydrogen bond donors (like the -OH group in the target compound) and acceptors (like the nitrogen and oxygen atoms of the isoxazole ring), hydrogen bonds are often the dominant structure-directing interactions.
C-H···O and C-H···N Interactions: These weaker hydrogen bonds are frequently observed, contributing to the stability of the crystal lattice researchgate.net.
π-π Stacking: The aromatic phenyl and isoxazole rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces.
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on adjacent molecules.
The collective effect of these interactions results in a highly ordered three-dimensional network. For example, in the crystal structure of N-(4-bromophenyl)-4-methoxybenzenesulfonamide, N-H···O hydrogen bonds and C-H···O intermolecular interactions lead to the formation of a two-dimensional supramolecular architecture researchgate.net.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for both monitoring the progress of a chemical synthesis and assessing the purity of the final product.
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to qualitatively monitor the progress of a reaction. A small spot of the reaction mixture is applied to a silica gel plate, which is then developed in a suitable solvent system (mobile phase). Different compounds in the mixture travel up the plate at different rates, allowing for the visualization of starting materials, intermediates, and products as distinct spots.
For the synthesis of isoxazole derivatives, TLC is routinely used to determine the point of reaction completion. The choice of mobile phase is critical for achieving good separation. A common mobile phase for this class of compounds is a mixture of a nonpolar solvent like chloroform (CHCl₃) or n-hexane and a more polar solvent like methanol (B129727) (CH₃OH) or ethyl acetate. For example, the synthesis of certain isoxazole derivatives was monitored using a mobile phase of CHCl₃:CH₃OH in a 9:1 ratio rasayanjournal.co.ind-nb.info. Another synthesis used a mobile phase of n-hexane and water in a 9:3 ratio ijbpas.com. By comparing the reaction mixture's TLC profile to that of the starting materials, chemists can efficiently track the formation of the desired product.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is the gold standard for determining the purity of a final compound. The sample is dissolved in a solvent and injected into a column packed with a stationary phase (e.g., C18). A liquid mobile phase is then pumped through the column, and the components are separated based on their differential interactions with the stationary and mobile phases.
For the analysis of isoxazole derivatives, a reverse-phase HPLC (RP-HPLC) method is typically employed. A study on a different isoxazole derivative utilized a Zorbax Eclipse Plus C18 column with a gradient elution system of 0.1% aqueous formic acid and methanol vedomostincesmp.ruresearchgate.net. A UV detector is commonly used to detect the compounds as they elute from the column, generating a chromatogram where the area of each peak is proportional to the concentration of the corresponding component. This allows for a precise quantitative assessment of purity, often expressed as a percentage.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Zorbax Eclipse Plus C18 (150×3.0 mm, 3.5 µm) | vedomostincesmp.ruresearchgate.net |
| Mobile Phase | Gradient of 0.1% aqueous formic acid and methanol | vedomostincesmp.ruresearchgate.net |
| Detection | UV or Mass Spectrometry (MS) | vedomostincesmp.ruresearchgate.net |
| Flow Rate | Typically 0.5 - 1.0 mL/min | ptfarm.pl |
Computational and Theoretical Investigations of 5 4 Bromophenyl Isoxazol 4 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in understanding the electronic behavior and geometric structure of a molecule.
Density Functional Theory (DFT) Applications in Predicting Molecular Parameters
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, researchers can optimize the molecular geometry of (5-(4-Bromophenyl)isoxazol-4-yl)methanol to predict stable conformations. This process yields crucial parameters such as bond lengths, bond angles, and dihedral angles. Such calculations would typically employ a functional, like B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to provide a balance between accuracy and computational cost. The resulting data provides a foundational understanding of the molecule's three-dimensional shape and stability.
Analysis of Frontier Molecular Orbitals and Reactivity Indices
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity. From the HOMO and LUMO energies, various reactivity indices can be calculated, including electronegativity, chemical hardness, and softness, which further quantify the molecule's reactive nature.
Solvation Effects and Continuum Models
The behavior of a molecule can change significantly in the presence of a solvent. Continuum models are an efficient way to simulate these effects.
Application of Polarizable Continuum Models (PCM) for Solvation Free Energies
The Polarizable Continuum Model (PCM) is a widely used method to study the effects of a solvent on a solute molecule. multistudiesjournal.com This model treats the solvent as a continuous medium with a specific dielectric constant. multistudiesjournal.com By placing the solute molecule in a cavity within this continuum, PCM can be used to calculate the Gibbs free energy of solvation. This value is crucial for understanding the solubility and stability of this compound in various solvents. The total free energy of solvation is typically broken down into electrostatic, dispersion-repulsion, and cavitation energy components. multistudiesjournal.com
Theoretical Studies of Induced Dipole Moments in Various Solvents
When a molecule is placed in a solvent, its charge distribution can be polarized by the surrounding solvent molecules, resulting in an induced dipole moment. The PCM method can effectively calculate these induced dipole moments in solvents of varying polarity. multistudiesjournal.com The magnitude of the induced dipole moment is influenced by the solvent's dielectric constant; generally, more polar solvents induce larger dipole moments. Studying this phenomenon provides insight into how the electronic properties of this compound are modulated by its environment.
Intermolecular Interactions and Crystal Engineering Insights
Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, providing insights into the nature and prevalence of non-covalent contacts that govern the crystal packing. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of interactions and their relative strengths.
For a molecule like this compound, a Hirshfeld surface analysis would elucidate the roles of various atoms in forming hydrogen bonds, halogen bonds, and other van der Waals forces. The surface is generated by partitioning the crystal electron density into molecular fragments. Key graphical representations derived from this analysis include the dnorm surface, which identifies close intermolecular contacts, and 2D fingerprint plots, which summarize the distribution of these contacts.
The quantitative contributions of different intermolecular contacts for a molecule can be summarized in a data table. Below is a hypothetical representation of such data for this compound, based on findings for analogous structures.
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 45.2 |
| C···H / H···C | 18.5 |
| O···H / H···O | 15.8 |
| Br···H / H···Br | 10.3 |
| Br···C / C···Br | 3.7 |
| N···H / H···N | 2.5 |
| O···O | 1.9 |
| Other | 2.1 |
Reaction Pathway Modeling and Computational Mechanistic Studies
Computational mechanistic studies are instrumental in understanding the intricate details of chemical reactions. These investigations employ quantum chemical methods to model the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This allows for the elucidation of reaction mechanisms, prediction of product selectivity, and optimization of reaction conditions.
For a compound such as this compound, computational modeling could be applied to investigate its synthesis or subsequent reactions. A common synthetic route to the isoxazole (B147169) ring is through a [3+2] cycloaddition reaction. biolmolchem.com Reaction pathway modeling could be used to explore the mechanism of this cycloaddition, for example, by reacting a nitrile oxide with an alkyne. Such a study would involve locating the transition state structure for the cycloaddition and calculating the activation energy. This information helps in understanding the regioselectivity of the reaction, i.e., why the 5-substituted isoxazole is formed preferentially.
Furthermore, computational studies could explore the reactivity of the hydroxymethyl group. For instance, the mechanism of an esterification reaction could be modeled. This would involve calculating the energy profile for the reaction of this compound with a carboxylic acid, likely involving proton transfer steps and the formation of tetrahedral intermediates.
These computational models provide valuable insights that complement experimental findings. The data generated can help rationalize observed outcomes and guide the design of new synthetic strategies. Below is a hypothetical data table illustrating the kind of results that could be obtained from a computational study of a reaction involving this compound.
Table 2: Hypothetical Calculated Activation Energies for a Proposed Reaction Pathway
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| [3+2] Cycloaddition | TS1 | 15.2 |
| Proton Transfer | TS2 | 5.8 |
| Esterification (Acylation) | TS3 | 22.5 |
| Esterification (Proton Transfer) | TS4 | 8.1 |
Role of 5 4 Bromophenyl Isoxazol 4 Yl Methanol As a Key Synthetic Intermediate in Complex Molecule Construction
Versatility in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules from a common starting material. The structural features of (5-(4-Bromophenyl)isoxazol-4-yl)methanol make it an ideal scaffold for DOS, providing multiple points for modification. The isoxazole (B147169) ring itself is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions. nih.gov The strategic placement of the hydroxymethyl and bromophenyl groups at positions 4 and 5, respectively, offers orthogonal handles for a wide array of chemical transformations.
The isoxazole ring is not merely a static core; it can act as a "masked" 1,3-dicarbonyl equivalent, which can be unveiled under specific reductive conditions (e.g., catalytic hydrogenation) that cleave the N-O bond. This transformation opens up pathways to a host of other heterocyclic systems, such as pyrimidines, pyridines, and other complex azacycles, by exposing a reactive β-amino enone intermediate. Consequently, this compound serves as a linchpin for constructing more elaborate heterocyclic architectures, leveraging the latent reactivity of the isoxazole core. nih.gov The synthesis of isoxazoles often proceeds through 1,3-dipolar cycloaddition reactions, a powerful method for creating five-membered rings with high regioselectivity. researchgate.net
Beyond its role in building new heterocyclic cores, this compound is a substrate for a multitude of advanced organic transformations that capitalize on its distinct functional groups. The compound’s trifunctional nature allows for a sequence of reactions, where each functional group can be addressed selectively. This includes derivatization of the alcohol, cross-coupling at the aryl bromide, and modification or cleavage of the isoxazole ring. This step-wise functionalization is a cornerstone of modern synthetic strategy, enabling the efficient assembly of complex target molecules from a relatively simple and accessible starting material.
Strategic Utility of the 4-Hydroxymethyl Group for Derivatization
The 4-hydroxymethyl group is a primary alcohol, offering a rich platform for chemical modification. Its reactivity is well-established, allowing for a broad range of functional group interconversions under mild and selective conditions.
The hydroxyl group can be readily converted into a variety of other functionalities. Standard esterification procedures, such as the Fischer esterification with carboxylic acids under acidic catalysis, can be employed to generate a diverse array of esters. researchgate.net Similarly, Williamson ether synthesis, involving deprotonation of the alcohol with a base followed by reaction with an alkyl halide, provides access to a wide range of ethers. Furthermore, the alcohol can be converted into a better leaving group (e.g., a tosylate or mesylate) or a halide (e.g., a chloride via reaction with thionyl chloride), which can then be displaced by various O-, N-, or S-nucleophiles to create a library of functionalized derivatives. researchgate.net
| Derivative Type | General Reaction | Reagents | Resulting Functional Group |
| Ester | Fischer Esterification | R-COOH, H⁺ catalyst | -CH₂-O-C(=O)R |
| Ether | Williamson Synthesis | 1. Base (e.g., NaH) 2. R-X (alkyl halide) | -CH₂-O-R |
| Amine | via Halide Displacement | 1. SOCl₂ or PBr₃ 2. R₂NH | -CH₂-NR₂ |
This interactive table summarizes common derivatization reactions for the 4-hydroxymethyl group.
The primary alcohol of the 4-hydroxymethyl group can be selectively oxidized to the corresponding aldehyde (isoxazole-4-carbaldehyde) using a variety of mild oxidation reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. This transformation is strategically important as it introduces an electrophilic carbonyl center. nih.gov The resulting aldehyde is a key intermediate for carbon-carbon bond-forming reactions that enable chain elongation. For instance, it can undergo:
Wittig reaction: with phosphorus ylides to form alkenes.
Aldol condensation: with enolates to form β-hydroxy carbonyl compounds.
Grignard or organolithium addition: to generate secondary alcohols.
These reactions significantly expand the molecular complexity and diversity that can be achieved from the initial this compound scaffold.
Leverage of the 4-Bromophenyl Moiety in Transition Metal-Catalyzed Coupling Reactions
The 4-bromophenyl group is a cornerstone of the molecule's utility as a synthetic intermediate, providing a robust handle for transition metal-catalyzed cross-coupling reactions. This functionality allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, making it an invaluable tool for constructing biaryl systems and other complex conjugates. Palladium-catalyzed reactions are particularly prominent in this context. mdpi.com
The most common and powerful of these transformations include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C(sp²)-C(sp²) bond, yielding biaryl or vinyl-aryl compounds. mdpi.comrsc.org
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rsc.org
Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to generate an aryl-alkyne. rsc.orgorganic-chemistry.orgnih.gov
These reactions are known for their high functional group tolerance, allowing the hydroxymethyl and isoxazole moieties to remain intact during the coupling process. This capability enables the late-stage introduction of diverse substituents onto the phenyl ring, dramatically increasing the scope of accessible molecular structures.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Isoxazole-Phenyl-R |
| Heck | H₂C=CHR | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Isoxazole-Phenyl-CH=CHR |
| Sonogashira | H≡C-R | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Isoxazole-Phenyl-C≡C-R |
This interactive table outlines major transition metal-catalyzed coupling reactions applicable to the 4-bromophenyl moiety.
Information regarding "this compound" is not available in the searched scientific literature.
Following a comprehensive review of scientific databases and literature, no specific information was found for the chemical compound This compound . The searches did not yield any data pertaining to its role as a synthetic intermediate, its application in the synthesis of highly substituted isoxazole derivatives, or its use in the generation of chemically diverse compound libraries.
The performed searches consistently retrieved information for other isomers, such as (5-(4-bromophenyl)isoxazol-3-yl)methanol and (3-(4-bromophenyl)isoxazol-5-yl)methanol , which have distinct chemical structures and properties. However, per the specific request to focus solely on This compound , this information cannot be used.
Consequently, it is not possible to provide an article on the specified topics for the requested compound based on the available scientific literature. There is no research data to support a discussion on its synthetic utility or its contribution to the construction of complex molecules.
Q & A
Q. What are the primary synthetic routes for (5-(4-Bromophenyl)isoxazol-4-yl)methanol, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization reactions using hydroxylamine derivatives and α,β-unsaturated ketones. Key steps include optimizing temperature (80–100°C) and solvent polarity (e.g., ethanol or DMF) to enhance cyclization efficiency. Steric hindrance from the bromophenyl group may necessitate longer reaction times or catalytic bases like K₂CO₃ to improve yields . For example, highlights the use of phosphorus oxychloride under reflux for analogous isoxazole derivatives, emphasizing the importance of controlled dehydration steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify the isoxazole ring protons (δ 6.5–7.5 ppm) and the methanol group (δ 3.8–4.2 ppm). The bromophenyl group’s deshielding effect shifts aromatic protons downfield .
- X-ray crystallography : Resolves spatial arrangements, particularly the dihedral angle between the isoxazole and bromophenyl rings, critical for understanding electronic interactions. SHELX software is widely used for refinement, especially with disordered regions .
- HRMS : Confirms molecular formula (C₁₀H₈BrNO₂) and isotopic patterns for bromine .
Q. How does the bromophenyl substituent influence the compound’s reactivity in nucleophilic substitutions?
The electron-withdrawing bromine atom activates the phenyl ring for electrophilic aromatic substitution but reduces nucleophilic attack on the isoxazole ring. Methanol group oxidation (e.g., with PCC) to a ketone is feasible, enabling further derivatization. notes that halogenated aryl groups enhance stability in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. What strategies address low enantiomeric purity in asymmetric synthesis of this compound?
Chiral catalysts, such as spirocyclic phosphoric acids, can induce enantioselectivity during key steps like cycloaddition or hydroxyl group functionalization. demonstrates enantioselective synthesis of a related isoxazole derivative using chiral catalysts, achieving 84% enantiomeric excess (ee) via HPLC analysis on a Chiralcel AD-H column . Computational modeling (e.g., DFT) predicts transition states to optimize catalyst design .
Q. How can researchers resolve contradictory biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols (e.g., fixed IC₅₀ measurement intervals) and orthogonal assays (e.g., enzymatic vs. cell-based) are critical. suggests correlating electronic properties (Hammett constants) of substituents with activity trends to identify key pharmacophores .
Q. What crystallographic challenges arise when solving its structure, and how are they mitigated?
Disorder in the methanol group or bromophenyl ring complicates refinement. Strategies include:
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Systematic substitution of the bromophenyl group (e.g., with Cl, F, or electron-donating groups) and isoxazole ring modifications (e.g., methyl or carboxylate substituents) are tested. compares analogs like 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole, highlighting the role of steric bulk in modulating activity .
Q. What green chemistry approaches reduce waste in its synthesis?
Q. How do electronic effects of the bromophenyl group impact photophysical properties in materials science?
The heavy atom effect from bromine enhances spin-orbit coupling, potentially increasing triplet-state population for OLED applications. UV-Vis and fluorescence spectroscopy (e.g., λₑₘ ≈ 400 nm) quantify this, as seen in analogous compounds in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
